2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid
Overview
Description
2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid is a compound of interest due to its structural complexity and potential biological activities. The interest in sulfonamide derivatives, particularly those involving piperidine, stems from their diverse pharmacological activities and importance in medicinal chemistry.
Synthesis Analysis
The synthesis of related sulfonamide derivatives often involves the coupling of chloro-benzenesulfonyl chloride with piperidine under controlled conditions. For example, Khalid et al. (2013) synthesized a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine through dynamic pH control in aqueous media, followed by substitution at the oxygen atom with different electrophiles (Khalid et al., 2013). This provides a general approach to synthesizing related compounds, including 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid.
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Piperidine's reaction with nitro-aromatic compounds, serving as a model for understanding the reactivity of similar sulfonamide structures, including 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid, showcases the potential for nucleophilic aromatic substitution reactions. This reaction mechanism is vital for synthesizing various aromatic sulfonamides and explores the kinetics and potential catalysis of such reactions (Pietra & Vitali, 1972).
Mutagenicity of Benzidine Analogues
The mutagenicity of benzidine analogues, including those related to the chemical structure of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid, has been extensively reviewed. These compounds' effects on genetic material are crucial for understanding their potential risks and applications in developing safer chemicals (Chung, Chen, & Claxton, 2006).
Antifungal Compounds from Piper Species
Compounds derived from Piper species, which share a structural similarity with 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid, have been documented for their antifungal activities. This review highlights the chemical diversity and potential biological applications of piperidine-based compounds in addressing fungal infections (Xu & Li, 2011).
Antioxidant Capacity Assays
The role of sulfonamide compounds in antioxidant assays, particularly those involving radical cation-based systems, provides insight into their potential antioxidative properties. This knowledge is essential for developing new therapeutic agents or antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Novel Synthesis of Pharmaceutical Compounds
Research on novel synthesis pathways for pharmaceuticals, including proton pump inhibitors, sheds light on the utility of complex sulfonamide structures similar to 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid in drug development. These studies provide a foundation for exploring new therapeutic agents and understanding the synthesis of related compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Safety And Hazards
The safety and hazards of “2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid” are not available. For the related compound “2-chloro-5-(piperidine-1-sulfonyl)aniline”, some safety information is provided . It has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .
properties
IUPAC Name |
2-chloro-5-piperidin-1-ylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-11-5-4-9(8-10(11)12(15)16)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCLZKQOCUAPMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354282 | |
Record name | 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49640745 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid | |
CAS RN |
109029-95-0 | |
Record name | 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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